Cas no 824-42-0 (2-Hydroxy-3-methylbenzaldehyde)

2-Hydroxy-3-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position and a methyl group at the 3-position of the aromatic ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive aldehyde and hydroxyl groups enable versatile functionalization, making it valuable for constructing heterocyclic frameworks or as a precursor for fine chemical synthesis. The compound exhibits moderate stability under standard conditions, though storage in a cool, dry environment is recommended to prevent degradation. Its structural features contribute to selective reactivity in condensation and substitution reactions.
2-Hydroxy-3-methylbenzaldehyde structure
824-42-0 structure
Product Name:2-Hydroxy-3-methylbenzaldehyde
CAS No:824-42-0
MF:C8H8O2
MW:136.147922515869
MDL:MFCD00040798
CID:733312
PubChem ID:24868130
Update Time:2025-11-02

2-Hydroxy-3-methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Methylsalicylaldehyde
    • 2-hydroxy-3-methylbenzaldehyde
    • Benzaldehyde, 2-hydroxy-3-methyl-
    • 2-Hydroxy-3-methyl-benzaldehyde
    • 2,3-Cresotaldehyde
    • 3-methylsalicylic aldehyde
    • 3-methyl-2-hydroxybenzaldehyde
    • Benzaldehyde, hydroxy-3-methyl-
    • IPPQNXSAJZOTJZ-UHFFFAOYSA-N
    • zlchem 747
    • PubChem14264
    • 2-Formyl-6-methylphenol
    • bmse000843
    • KSC450Q8P
    • 2-hydroxyl-3-methylbenzaldehyde
    • 2-Hydroxy-3-methyl benzaldehyde
    • ZLD0204
    • 2,3-Cresotaldehyde (6CI, 7CI, 8CI)
    • 2-Hydroxy-3-methylbenzaldehyde (ACI)
    • 2-Hydroxy-m-tolualdehyde
    • o-Homosalicylaldehyde
    • MFCD00040798
    • 2-Hydroxy-3-methylbenzaldehyde, 98%
    • InChI=1/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H
    • CHEBI:20110
    • CS-W007934
    • Q-102839
    • M2270
    • DB-056614
    • 2,3-Cresotaldehyde (6CI,7CI,8CI); 2-Hydroxy-3-methylbenzaldehyde; 2-Hydroxy-m-tolualdehyde; 3-Methyl-2-hydroxybenzaldehyde; 3-Methylsalicylaldehyde; o-Homosalicylaldehyde
    • DTXSID40335060
    • EN300-53663
    • SCHEMBL172956
    • Z406682006
    • AS-18817
    • 824-42-0
    • 2,3-Cresotaldehyde, 2-Hydroxy-3-methylbenzaldehyde, 3-Methylsalicylaldehyde
    • STL185648
    • AKOS000111532
    • Q27103078
    • 2-Hydroxy-3-methylbenzaldehyde
    • MDL: MFCD00040798
    • Inchi: 1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3
    • InChI Key: IPPQNXSAJZOTJZ-UHFFFAOYSA-N
    • SMILES: O=CC1C(O)=C(C)C=CC=1

Computed Properties

  • Exact Mass: 136.05200
  • Monoisotopic Mass: 136.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 2.2
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Liquid
  • Density: 1.123 g/mL at 25 °C(lit.)
  • Melting Point: 17°C(lit.)
  • Boiling Point: 209°C(lit.)
  • Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
  • Refractive Index: n20/D 1.564(lit.)
  • PSA: 37.30000
  • LogP: 1.51310
  • Solubility: Not determined

2-Hydroxy-3-methylbenzaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NA 1993 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Storage Condition:Inert atmosphere,2-8°C
  • Risk Phrases:R36/37/38

2-Hydroxy-3-methylbenzaldehyde Customs Data

  • HS CODE:2912499000
  • Customs Data:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Hydroxy-3-methylbenzaldehyde Pricemore >>

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2-Hydroxy-3-methylbenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium sulfate Solvents: Dichloromethane ;  overnight, rt
Reference
Synthesis of new Schiff base-camphorsulfonyl amide ligands and in situ screening in the asymmetric additions of organozinc reagents to aldehydes
Sun, Jiangtao; et al, Tetrahedron: Asymmetry, 2008, 19(21), 2451-2457

Production Method 2

Reaction Conditions
1.1 Reagents: Niobium pentachloride Solvents: Acetonitrile ;  0 °C; 1 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
NbCl5 mediated deprotection of methoxy methyl ether
Yadav, J. S.; et al, Tetrahedron Letters, 2009, 50(30), 4318-4320

Production Method 3

Reaction Conditions
1.1 Catalysts: Cupric nitrate Solvents: Acetonitrile ;  10 min, reflux
1.2 Reagents: Phosphorus oxychloride ;  -5 °C; 12 h, reflux
Reference
Transition metal ions as efficient catalysts for facile ortho-formylation of phenols under Vilsmeier-Haack conditions
Aneesa, F.; et al, Organic Chemistry International, 2012, 289023,

Production Method 4

Reaction Conditions
1.1 Reagents: Chloromethyl methyl ether ,  Sodium hydride Solvents: Dichloromethane ;  0 °C; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 3 h, rt
1.4 10 min, 0 °C
1.5 Reagents: Ammonium chloride Solvents: Water
1.6 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Benzene ;  rt; 24 h, reflux
Reference
Enantioselective Synthesis of Multisubstituted Biaryl Skeleton by Chiral Phosphoric Acid Catalyzed Desymmetrization/Kinetic Resolution Sequence
Mori, Keiji; et al, Journal of the American Chemical Society, 2013, 135(10), 3964-3970

Production Method 5

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Diethyl ether
Reference
New method for the selective ortho-formylation of phenols
Casnati, G.; et al, Tetrahedron Letters, 1965, (4), 243-5

Production Method 6

Reaction Conditions
1.1 Catalysts: Hexamethylphosphoramide
Reference
Selective reactions using metal phenoxides. Part 1. Reactions with formaldehyde
Casiraghi, Giovanni; et al, Journal of the Chemical Society, 1978, (4), 318-21

Production Method 7

Reaction Conditions
Reference
Asymmetric synthesis of multisubstituted dihydrobenzofurans by intramolecular conjugate addition of short-lived C-O axially chiral enolates
Tomohara, Keisuke; et al, Chemical & Pharmaceutical Bulletin, 2016, 64(7), 899-906

Production Method 8

Reaction Conditions
1.1 Reagents: Chloroform ,  Potassium hydroxide Solvents: Water
Reference
The photo formylation of phenols
Fahmy, A. M.; et al, Revue Roumaine de Chimie, 1985, 30(8), 749-52

Production Method 9

Reaction Conditions
Reference
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

Production Method 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ;  rt; 3.5 h, reflux
Reference
Cu(OAc)2·H2O-promoted tandem β-alkynyl elimination of α- or β-hydroxy propargylic alcohols and homocoupling of the resulting alkynyl species
Xu, Xiangsheng; et al, Journal of Chemical Research, 2013, 37(9), 546-549

Production Method 11

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: N,N,N′,N′-Tetramethylethylenediamine
1.2 -
1.3 Reagents: Hydrochloric acid
Reference
Directing effect of 1,3-dimethylimidazolidine in ortho lithiation changes with its vicinal group
Tamura, Eiko; et al, Synlett, 1994, (8), 609-10

Production Method 12

Reaction Conditions
1.1 Reagents: Tributylamine ,  Sodium hydroxide Solvents: Benzene ,  Water
Reference
Behavior of Reimer-Tiemann reaction under the effect of tertiary amines
Ding, Xinteng; et al, Huaxue Xuebao, 1988, 46(2), 155-8

Production Method 13

Reaction Conditions
Reference
Arenecarbaldehydes: synthesis by formylation of arene-hydrogen bonds
Schall, A.; et al, Science of Synthesis, 2007, 25, 605-653

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Chloroform ,  Water
Reference
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

Production Method 15

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide
1.2 Reagents: Water
Reference
Insertion of arynes into the carbon-oxygen double bond of amides and its application into the sequential reactions
Yoshioka, Eito; et al, Tetrahedron, 2012, 68(1), 179-189

Production Method 16

Reaction Conditions
1.1 Solvents: Chloral ,  Water
Reference
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

Production Method 17

Reaction Conditions
1.1 Reagents: Water
2.1 Solvents: Chloroform ,  Water
Reference
The Reimer-Tiemann reaction
Wynberg, Hans; et al, Organic Reactions (Hoboken, 1982, 28,

Production Method 18

Reaction Conditions
1.1 Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt → 230 °C; 2 min, 230 °C
Reference
Effective Synthesis of ortho-Substituted Trithiophenol Amines by Miyazaki-Newman-Kwart Rearrangement
Gjoka, Blerina; et al, European Journal of Organic Chemistry, 2011, 2011(28), 5636-5640

Production Method 19

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  10 min, rt
1.2 24 h, 80 °C
2.1 Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt → 230 °C; 2 min, 230 °C
Reference
Effective Synthesis of ortho-Substituted Trithiophenol Amines by Miyazaki-Newman-Kwart Rearrangement
Gjoka, Blerina; et al, European Journal of Organic Chemistry, 2011, 2011(28), 5636-5640

Production Method 20

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Convenient method for the ortho-formylation of phenols
Hofslokken, Nini U.; et al, Acta Chemica Scandinavica, 1999, 53(4), 258-262

Production Method 21

Reaction Conditions
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  rt → reflux; 3 h, reflux
Reference
Study on process for the synthesis of 4-methyl-2, 2-dichloro-1, 3-benzodioxole
Ding, Chengrong; et al, Zhejiang Gongye Daxue Xuebao, 2013, 41(4), 428-431

Production Method 22

Reaction Conditions
Reference
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

Production Method 23

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: N,N,N′,N′-Tetramethylethylenediamine
1.2 -
1.3 Reagents: Hydrochloric acid
Reference
Directing effect of 1,3-dimethylimidazolidine in ortho lithiation changes with its vicinal group
Tamura, Eiko; et al, Synlett, 1994, (8), 609-10

Production Method 24

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Photoformylation of phenols
Fahmy, A. M.; et al, Indian Journal of Chemistry, 1984, (5), 474-5

Production Method 25

Reaction Conditions
Reference
Preparation of salicylaldehydes via the ortho-lithio derivatives of methoxymethyl-protected phenols
Christensen, Haldor, Synthetic Communications, 1975, 5(1), 65-78

Production Method 26

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  60 min, 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Sodium sulfate Solvents: Dichloromethane ;  overnight, rt
Reference
Synthesis of new Schiff base-camphorsulfonyl amide ligands and in situ screening in the asymmetric additions of organozinc reagents to aldehydes
Sun, Jiangtao; et al, Tetrahedron: Asymmetry, 2008, 19(21), 2451-2457

2-Hydroxy-3-methylbenzaldehyde Raw materials

2-Hydroxy-3-methylbenzaldehyde Preparation Products

2-Hydroxy-3-methylbenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:824-42-0)3-Methylsalicylaldehyde
Order Number:A10035
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:00
Price ($):165.0/823.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:824-42-0)2-hydroxy-3-Methylbenzaldehyde
Order Number:sfd8396
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 2-Hydroxy-3-methylbenzaldehyde

Exploring the Versatile Applications and Properties of 2-Hydroxy-3-methylbenzaldehyde (CAS No. 824-42-0)

2-Hydroxy-3-methylbenzaldehyde, with the CAS number 824-42-0, is a specialized organic compound that has garnered significant attention in various industries due to its unique chemical properties and versatile applications. This aromatic aldehyde, also known as o-vanillin or 2-hydroxy-m-tolualdehyde, serves as a crucial intermediate in the synthesis of numerous valuable compounds. Its molecular structure, featuring both hydroxyl and aldehyde functional groups on a methyl-substituted benzene ring, makes it particularly interesting for researchers and industrial applications alike.

The compound's physical and chemical properties contribute to its wide-ranging utility. With a molecular formula of C8H8O2 and a molecular weight of 136.15 g/mol, 2-Hydroxy-3-methylbenzaldehyde typically appears as a pale yellow to white crystalline powder. It exhibits moderate solubility in organic solvents like ethanol and ether, while being less soluble in water. These characteristics make it particularly valuable in pharmaceutical synthesis, where it serves as a building block for various drug molecules. Recent studies have highlighted its potential in developing novel antimicrobial agents and antioxidant compounds, addressing current global health concerns about antibiotic resistance and oxidative stress-related diseases.

In the flavor and fragrance industry, 2-Hydroxy-3-methylbenzaldehyde plays a significant role due to its aromatic properties. While not as commonly used as its structural analog vanillin, it contributes to more complex flavor profiles in specialty food products. The growing consumer demand for natural and unique flavor compounds has led to increased research into derivatives of this compound. Food scientists are particularly interested in how slight modifications to its structure can create novel flavor enhancers that meet the clean-label trends dominating the food industry today.

The material science applications of 2-Hydroxy-3-methylbenzaldehyde have expanded significantly in recent years. Researchers are exploring its use in creating advanced polymeric materials with specific optical or mechanical properties. Its ability to form coordination complexes with various metals makes it valuable in developing catalysts for green chemistry applications. This aligns perfectly with current industrial priorities for sustainable and environmentally friendly chemical processes. The compound's potential in organic electronics is another exciting area of investigation, particularly for developing novel organic semiconductors.

From a market perspective, the demand for 2-Hydroxy-3-methylbenzaldehyde has shown steady growth, particularly in the pharmaceutical and specialty chemical sectors. Manufacturers are focusing on developing more efficient synthesis methods to meet this demand while maintaining high purity standards. The global push toward green chemistry has also influenced production processes, with many companies now offering eco-friendly synthesis routes for this compound. Quality control remains paramount, with advanced analytical techniques like HPLC and GC-MS being routinely employed to ensure product consistency.

Recent scientific research has uncovered several novel applications for 2-Hydroxy-3-methylbenzaldehyde derivatives. In medicinal chemistry, researchers are investigating its potential as a scaffold for developing anti-inflammatory drugs and neuroprotective agents. The compound's structural features make it particularly interesting for designing molecules that can interact with specific biological targets. Additionally, its use in agricultural chemistry is being explored, with studies examining its derivatives as potential plant growth regulators or eco-friendly pesticides.

For laboratories and industrial users working with 2-Hydroxy-3-methylbenzaldehyde, proper handling and storage are essential to maintain its quality and stability. The compound should be stored in tightly sealed containers away from light and moisture, preferably under inert atmosphere conditions when long-term storage is required. Standard laboratory safety protocols should always be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under normal handling conditions, proper ventilation is recommended when working with larger quantities.

The future outlook for 2-Hydroxy-3-methylbenzaldehyde appears promising, with ongoing research continuously expanding its potential applications. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships improves, we can expect to see this compound play an increasingly important role in various high-tech industries. Its versatility as a chemical building block ensures that it will remain relevant in addressing many of the current challenges facing the chemical, pharmaceutical, and materials science sectors.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:824-42-0)3-Methylsalicylaldehyde
A10035
Purity:99%/99%
Quantity:100g/500g
Price ($):165.0/823.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:824-42-0)2-hydroxy-3-Methylbenzaldehyde
sfd8396
Purity:99%
Quantity:200KG
Price ($):Inquiry
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